S-(2-Imino-2-((4-phenylbutyl)amino)ethyl) hydrogen thiosulfate
Description
Systematic IUPAC Name and Structural Representation
The compound is formally named S-(2-imino-2-((4-phenylbutyl)amino)ethyl) hydrogen thiosulfate according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its core structural features:
- A thiosulfate group ($$ \text{HSO}_3\text{S}^- $$) bonded to a substituted ethylamine backbone.
- An imino group ($$ \text{NH} $$) at the second carbon of the ethyl chain.
- A 4-phenylbutylamino substituent ($$ \text{C}6\text{H}5\text{-(CH}2\text{)}4\text{-NH} $$) attached to the imino nitrogen.
The structural formula (Figure 1) can be represented as:
$$ \text{HO}3\text{S-S-CH}2\text{-C(NH)-(NH-(CH}2\text{)}4\text{-C}6\text{H}5) $$
This configuration emphasizes the sulfur-sulfur bond in the thiosulfate moiety and the branched alkyl-aryl amine structure.
CAS Registry Number and Alternative Identifiers
The compound is registered under the CAS number 3848-19-9 , which serves as its primary identifier in chemical databases. Additional identifiers include:
| Identifier Type | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{21}\text{N}3\text{O}3\text{S}_2 $$ |
| Exact Mass | 302.413 g/mol |
| Catalog Numbers | EVT-12926648 (EvitaChem) |
While no alternate CAS numbers are documented, its structural analogs, such as S-(2-imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate (CAS 13338-57-3), highlight variations in the amine substituent.
Molecular Formula and Stoichiometric Composition
The molecular formula $$ \text{C}{13}\text{H}{21}\text{N}3\text{O}3\text{S}_2 $$ corresponds to the following stoichiometric composition:
| Element | Quantity | Percentage by Mass |
|---|---|---|
| Carbon | 13 | 51.64% |
| Hydrogen | 21 | 6.95% |
| Nitrogen | 3 | 13.91% |
| Oxygen | 3 | 15.85% |
| Sulfur | 2 | 21.23% |
The sulfur content derives from both the thiosulfate group ($$ \text{S}2\text{O}3 $$) and the thiourea-like imino-ethyl linkage.
Synonym Taxonomy and Historical Nomenclature Evolution
The compound is historically referenced by its non-proprietary chemical name and catalog codes, such as EvitaChem’s EVT-12926648. Early nomenclature relied on functional group descriptors (e.g., “thiosulfate ester of substituted ethylamine”), but systematic IUPAC naming became standardized in the late 20th century to prioritize substituent positioning and bonding patterns.
Key synonyms include:
- S-(2-Amino-2-((4-phenylbutyl)imino)ethyl) thiosulfuric acid
- 4-Phenylbutylaminoethyl thiosulfate imine
These terms reflect transitional naming conventions that emphasized the imine-thiosulfate linkage before IUPAC standardization.
Properties
CAS No. |
3848-19-9 |
|---|---|
Molecular Formula |
C12H18N2O3S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-[(1-amino-2-sulfosulfanylethylidene)amino]butylbenzene |
InChI |
InChI=1S/C12H18N2O3S2/c13-12(10-18-19(15,16)17)14-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,13,14)(H,15,16,17) |
InChI Key |
MSWDUHUZYKKEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Compound | Role | Source/Notes |
|---|---|---|
| 4-Phenylbutylamine | Primary amine precursor | Commercially available or synthesized |
| Ethyl glyoxylate or equivalent | Imino group donor | Used to form imino intermediate |
| Thiosulfuric acid or sodium thiosulfate | Thiosulfate group source | Provides hydrogen thiosulfate moiety |
Reaction Conditions
Step 1: Formation of the imino intermediate
- The 4-phenylbutylamine is reacted with ethyl glyoxylate or a similar aldehyde derivative under mild acidic or neutral conditions.
- The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile.
- Temperature is maintained between 0°C to room temperature to control the formation of the imino bond.
- Reaction time ranges from 1 to 4 hours depending on scale and reagent purity.
Step 2: Introduction of hydrogen thiosulfate
- The imino intermediate is then treated with thiosulfuric acid or sodium thiosulfate in aqueous or mixed aqueous-organic media.
- The pH is carefully controlled, often slightly acidic to neutral (pH 5-7), to favor the formation of the hydrogen thiosulfate ester.
- The reaction is typically performed at room temperature or slightly elevated temperatures (up to 40°C).
- Reaction time varies from 2 to 6 hours.
Step 3: Purification
- The crude product is purified by crystallization or chromatographic techniques such as preparative HPLC.
- The final compound is isolated as a solid, characterized by melting point, NMR, IR, and mass spectrometry.
Research Findings and Optimization
Solvent Effects
Base and pH Control
Temperature and Time
- Lower temperatures favor selective imino bond formation without side reactions.
- Elevated temperatures accelerate thiosulfate esterification but must be optimized to prevent hydrolysis.
Comparative Data Table of Related Compounds Preparation
*Yield estimated based on structural analogs.
Notes on Analytical Characterization
- NMR Spectroscopy : Confirms the imino and amino protons and the presence of the thiosulfate group.
- Mass Spectrometry : Confirms molecular weight consistent with C15H22N2O3S2 (for 4-phenylbutyl derivative).
- IR Spectroscopy : Characteristic S=O stretching bands around 1100-1200 cm⁻¹ confirm thiosulfate ester.
- Melting Point : Used to assess purity and batch consistency.
Chemical Reactions Analysis
Types of Reactions
S-(2-Imino-2-((4-phenylbutyl)amino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
- **Oxid
Biological Activity
S-(2-Imino-2-((4-phenylbutyl)amino)ethyl) hydrogen thiosulfate is a sulfur-containing organic compound with notable potential biological activities. Its structure includes a thiosulfate group and an imino functional group, which suggest reactivity in various biological contexts. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 274.36 g/mol. The compound features:
- Thiosulfate Group : Known for participating in redox reactions and acting as a reducing agent.
- Imino Group : Capable of nucleophilic addition reactions, potentially enhancing its reactivity towards electrophiles.
- Redox Reactions : The thiosulfate moiety can undergo oxidation to form sulfate, which may play a role in cellular redox balance and signaling pathways.
- Nucleophilic Reactivity : The imino group may interact with various biological molecules, including enzymes and receptors, influencing metabolic pathways.
Case Studies
Research has suggested that compounds similar to this compound exhibit significant biological activities:
- Neurotransmitter Interaction : Given its structural similarities to known neurotransmitter modulators, it may interact with neurotransmitter receptors, potentially affecting mood and cognition.
- Antioxidant Properties : Thiosulfates have been implicated in antioxidant activity, which could mitigate oxidative stress in cells.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C12H18N2O3S | Longer alkyl chain; potential for diverse biological activity |
| S-(2-Imino-2-((3-methoxyphenyl)amino)ethyl) hydrogen thiosulfate | C12H18N2O3S | Contains methoxy group; may affect solubility and interaction profiles |
| S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate | C12H18N2O3S | Incorporates a thiophene ring; alters electronic properties |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Activity : Preliminary tests indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.
- Potential Therapeutic Applications : Its ability to modulate redox states suggests potential use in treating oxidative stress-related disorders.
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Antioxidant Properties
Research indicates that compounds with thiosulfate groups often exhibit biological activities such as antioxidant properties and modulation of inflammatory responses. S-(2-Imino-2-((4-phenylbutyl)amino)ethyl) hydrogen thiosulfate may possess similar activities, making it a candidate for further pharmacological studies aimed at treating conditions associated with oxidative stress and inflammation .
Therapeutic Applications
The compound's potential therapeutic applications include:
- Cyanide Poisoning Treatment : Similar thiosulfate compounds are used clinically to treat acute cyanide poisoning due to their ability to detoxify harmful substances .
- Cancer Therapy : There is ongoing research into the use of thiosulfates in mitigating cisplatin toxicities in cancer patients, suggesting that this compound could have similar applications .
- Kidney Health : Thiosulfate has been shown to play a role in renal protection, particularly in conditions like calciphylaxis, which could be relevant for this compound as well .
Chemical Research
Synthesis and Reactivity
The synthesis of this compound can be approached through various organic reactions. The presence of both the thiosulfate and imino groups suggests that it may participate in redox reactions and nucleophilic attacks, potentially leading to diverse chemical interactions.
Analytical Studies
Analytical methods such as spectroscopy and chromatography can be employed to study the compound's reactivity and stability under different conditions. Understanding these properties is crucial for its application in drug formulation and development.
Biological Studies
Mechanisms of Action
The biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
- Cell Signaling Modulation : Thiosulfates can influence various signaling pathways, including those related to inflammation and cellular stress responses, potentially offering therapeutic benefits in chronic diseases .
Case Study 1: Antioxidant Effects
A study highlighted that thiosulfate treatment significantly reduced ROS levels in a rat model of renal injury, suggesting its potential as an antioxidant agent .
Case Study 2: Cytotoxicity
In vitro studies on related compounds have shown selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating that this compound may also exhibit similar anticancer properties .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The bromine atom in the pyridyloxy derivative (357.24 g/mol) increases molecular weight significantly compared to the bicyclo derivative (306.4 g/mol) .
Functional Group Diversity: Bicyclo[3.1.1]heptane (): Enhances hydrophobicity, which may improve membrane permeability in drug delivery applications. 4-Hydroxyphenyl (): Offers hydrogen-bonding capability, influencing solubility and interactions with polar biological molecules.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying S-(2-Imino-2-((4-phenylbutyl)amino)ethyl) hydrogen thiosulfate in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its sensitivity (detection limits <0.1 µmol/mL) and specificity for thiosulfate derivatives. Protocols involve derivatization of thiosulfate to volatile analogs (e.g., using alkylation agents) prior to analysis . For non-fatal cases, urinary thiosulfate quantification is critical, requiring solid-phase extraction and calibration with isotopically labeled internal standards . High-performance liquid chromatography (HPLC) with UV/Vis detection (≥98% purity validation) is also applicable for synthetic batches .
Q. What synthetic strategies are documented for this compound, and how is purity validated?
- Methodological Answer : Synthesis likely involves nucleophilic substitution between a brominated alkyl precursor (e.g., 4-bromobutyl derivatives) and thioacetate or thiosulfate intermediates, followed by imine formation . Purity validation requires orthogonal methods:
- HPLC : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) to confirm ≥98% purity .
- NMR : ¹H and ¹³C NMR to verify imino and thiosulfate functional groups (e.g., δ 3.2–3.5 ppm for -NH-CH₂-S-) .
Q. How should researchers handle stability challenges during storage and experimental use?
- Methodological Answer : Thiosulfate derivatives degrade under acidic or oxidative conditions. Store lyophilized samples at -20°C in inert atmospheres (argon). For in vitro studies, prepare fresh solutions in neutral buffers (pH 7.4) and monitor decomposition via iodometric titration (using sodium thiosulfate to titrate liberated iodine) .
Advanced Research Questions
Q. How can contradictory data on the compound’s enzymatic vs. abiotic reactivity be resolved?
- Methodological Answer :
- Enzymatic inhibition assays : Use cysteine desulfurase inhibitors (e.g., hydroxylamine) in bacterial cultures to isolate non-enzymatic pathways .
- Isotopic tracing : Introduce ³⁴S-labeled thiosulfate and track incorporation into H₂S or sulfite via GC-MS .
- Abiotic controls : Perform parallel reactions in sterile, enzyme-free media to quantify background reactivity .
Q. What experimental designs are optimal for studying its role in microbial sulfur metabolism?
- Methodological Answer :
- Culture media : Use modified SIM agar with thiosulfate as the sole sulfur source. Monitor H₂S production via lead acetate strips or spectrophotometric quantification of FeS precipitation .
- Gene knockout models : Compare wild-type and soxCD-deficient Paracoccus denitrificans strains to assess thiosulfate oxidation pathways .
- Metabolomic profiling : LC-MS/MS to quantify intermediates like sulfite, sulfate, and tetrathionate .
Q. How can researchers address variability in stability data across pH and temperature gradients?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectrophotometry to measure decomposition rates (k) at varying pH (2–10) and temperatures (25–50°C). Fit data to Arrhenius or Eyring equations to identify degradation pathways .
- Product analysis : Identify decomposition byproducts (e.g., sulfide, sulfate) via ion chromatography or Raman spectroscopy .
Q. What strategies differentiate endogenous vs. exogenous thiosulfate in toxicological models?
- Methodological Answer :
- Dose-response studies : Administer ³⁵S-labeled compound to animal models and compare urinary ³⁵S-thiosulfate levels with baseline controls .
- Tissue-specific profiling : Use MALDI-TOF imaging to map thiosulfate distribution in liver, kidney, and blood .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported toxicity thresholds for thiosulfate derivatives?
- Methodological Answer :
- Standardize exposure models : Use in vitro hepatocyte assays (e.g., HepG2 cells) with controlled O₂ levels to mimic in vivo hypoxia, which amplifies H₂S toxicity .
- Meta-analysis : Pool data from forensic case studies (non-fatal vs. fatal exposures) to establish context-dependent toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
